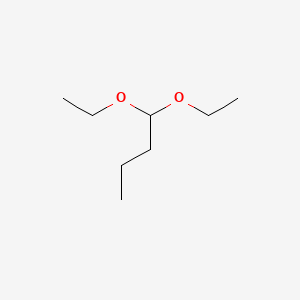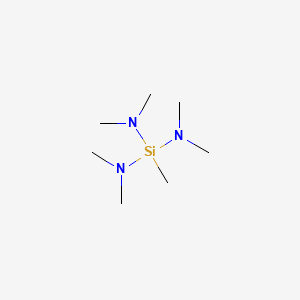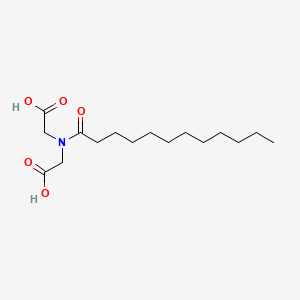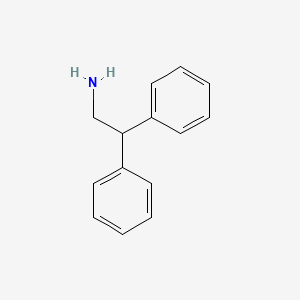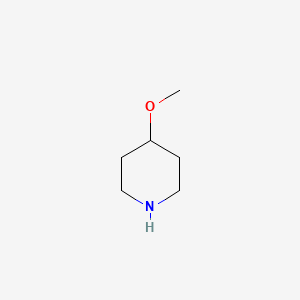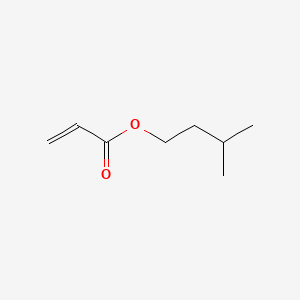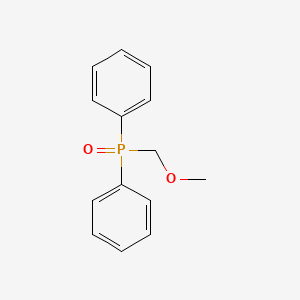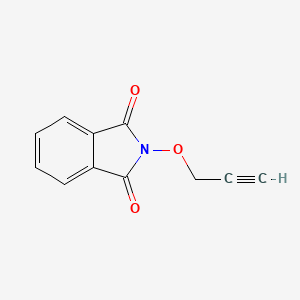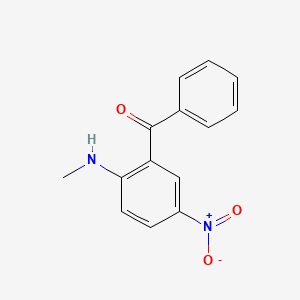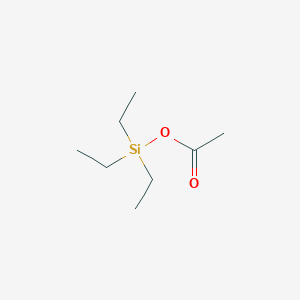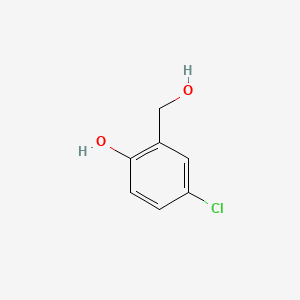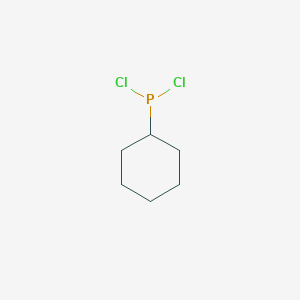
シクロヘキシルジクロロホスフィン
概要
説明
科学的研究の応用
Chemistry: Cyclohexyldichlorophosphine is utilized in the preparation of diazaphospholine compounds and chiral phosphine ligands. These compounds are important in asymmetric synthesis and catalysis.
Biology and Medicine: In pharmaceutical and biomedical research, cyclohexyldichlorophosphine-related compounds have been investigated for their potential antitumor activity.
生化学分析
Biochemical Properties
Cyclohexyldichlorophosphine plays a significant role in biochemical reactions as a ligand in various coupling reactions, such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The nature of these interactions involves the coordination of the phosphine ligand to the metal center of the catalyst, enhancing its reactivity and selectivity.
Cellular Effects
Cyclohexyldichlorophosphine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by modulating the activity of enzymes and proteins involved in these pathways. For example, cyclohexyldichlorophosphine may alter the phosphorylation status of key signaling molecules, leading to changes in downstream signaling events and gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of cyclohexyldichlorophosphine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclohexyldichlorophosphine can act as a ligand, binding to metal centers in enzymes and catalysts, thereby modulating their activity . This binding can result in either inhibition or activation of the enzyme, depending on the specific context and the nature of the interaction. Additionally, cyclohexyldichlorophosphine can influence gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexyldichlorophosphine can change over time due to its stability, degradation, and long-term effects on cellular function. Cyclohexyldichlorophosphine is known to be sensitive to air and moisture, which can lead to its degradation over time . This degradation can impact its effectiveness in biochemical reactions and its overall stability. Long-term exposure to cyclohexyldichlorophosphine in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of cyclohexyldichlorophosphine can vary with different dosages in animal models. At lower doses, cyclohexyldichlorophosphine may exhibit beneficial effects, such as enhanced catalytic activity in biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . Threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response, and exceeding this threshold may lead to detrimental outcomes.
Metabolic Pathways
Cyclohexyldichlorophosphine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can affect metabolic flux by modulating the activity of key metabolic enzymes, potentially altering the levels of metabolites in different pathways . The specific metabolic pathways influenced by cyclohexyldichlorophosphine depend on the context and the presence of other interacting molecules.
Transport and Distribution
Within cells and tissues, cyclohexyldichlorophosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The transport and distribution of cyclohexyldichlorophosphine are critical for its effective functioning in biochemical reactions and its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of cyclohexyldichlorophosphine can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of cyclohexyldichlorophosphine within the cell can influence its interactions with other biomolecules and its overall effectiveness in modulating biochemical reactions and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexyldichlorophosphine can be synthesized through the radiation-thermal reaction of phosphorus trichloride with cyclohexane. This reaction is carried out under the simultaneous action of gamma radiation and heating at temperatures ranging from 150°C to 180°C. The reaction proceeds as a chain reaction, forming cyclohexyldichlorophosphine preferentially .
Industrial Production Methods: In industrial settings, the production of cyclohexyldichlorophosphine typically involves the controlled reaction of phosphorus trichloride with cyclohexane under specific temperature and radiation conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Cyclohexyldichlorophosphine undergoes various types of coupling reactions, including:
- Buchwald-Hartwig Cross Coupling
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically involve the use of palladium or nickel catalysts, along with appropriate ligands and bases. The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation .
Major Products Formed: The major products formed from these reactions include various substituted phosphines and phosphine oxides, which are valuable intermediates in organic synthesis and catalysis .
作用機序
The mechanism by which cyclohexyldichlorophosphine exerts its effects involves its role as a ligand in various coupling reactions. It facilitates the formation of reactive intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which are essential for the coupling reactions .
類似化合物との比較
- Chlorodicyclohexylphosphine
- Dicyclohexylphenylphosphine
- Chlorodicyclopentylphosphine
Comparison: Cyclohexyldichlorophosphine is unique in its ability to act as a versatile ligand in a wide range of coupling reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
dichloro(cyclohexyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2P/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQIIGWDHUZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339694 | |
| Record name | Cyclohexyldichlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2844-89-5 | |
| Record name | Cyclohexyldichlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyldichlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the radiation-thermal method for synthesizing cyclohexyldichlorophosphine?
A1: The research article [] highlights a novel approach to synthesizing cyclohexyldichlorophosphine using a radiation-thermal reaction between phosphorus trichloride and cyclohexane. This method utilizes gamma radiation from a cobalt-60 source alongside heating, leading to a chain reaction with significantly higher yields compared to traditional methods. [] The study demonstrates the effectiveness of this method by achieving radiation-chemical yields (G values) for cyclohexyldichlorophosphine and hydrochloric acid ranging from 15 molecules per 100 eV at 100°C to 100 molecules per 100 eV at 170-180°C. [] This suggests that the radiation-thermal method could offer a more efficient and potentially scalable route for producing cyclohexyldichlorophosphine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
